molecular formula C9H15ClN2S B11721553 4-Methyl-2-(piperidin-4-YL)thiazole hcl

4-Methyl-2-(piperidin-4-YL)thiazole hcl

Cat. No.: B11721553
M. Wt: 218.75 g/mol
InChI Key: WDVNJNOHIVMBHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1,3-thiazol-2-yl)piperidine hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1,3-thiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15ClN2S

Molecular Weight

218.75 g/mol

IUPAC Name

4-methyl-2-piperidin-4-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C9H14N2S.ClH/c1-7-6-12-9(11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H

InChI Key

WDVNJNOHIVMBHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2CCNCC2.Cl

Origin of Product

United States

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